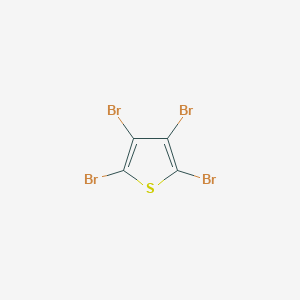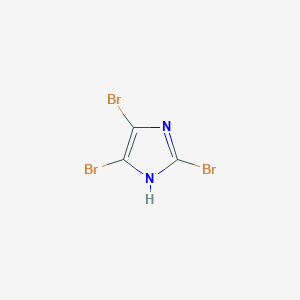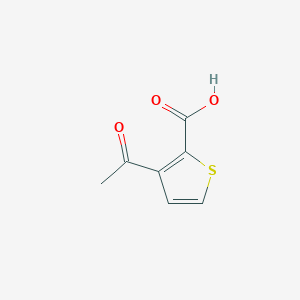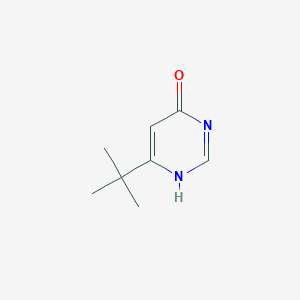
4-t-Butyl-6-hydroxypyrimidine
Übersicht
Beschreibung
4-t-Butyl-6-hydroxypyrimidine, also known as 6-(1,1-Dimethylethyl)-4 (3H)-pyrimidinone, is a chemical compound with the molecular formula C8H12N2O . It is produced by CHEMLYTE SOLUTIONS CO., LTD .
Molecular Structure Analysis
The molecular structure of 4-t-Butyl-6-hydroxypyrimidine consists of 23 atoms: 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Physical And Chemical Properties Analysis
4-t-Butyl-6-hydroxypyrimidine has a molecular weight of 152.19 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of pyrimidines .
- Methods of Application : Various methods for the synthesis of pyrimidines are described, including oxidative annulation, ZnCl2-catalyzed three-component coupling reaction, and Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .
- Results or Outcomes : These methods have been successfully applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives .
-
Scientific Field: Biochemistry
- Application : Pyrimidines are essential components of nucleic acids .
- Methods of Application : Pyrimidines are synthesized in the body and are also obtained from dietary sources. They are incorporated into the nucleic acids DNA and RNA during the process of replication and transcription .
- Results or Outcomes : Pyrimidines play a crucial role in the structure and function of genetic material, and are involved in numerous biological processes .
-
Scientific Field: Pharmacology
- Application : Pyrimidines have been used in the chemotherapy of AIDS .
- Methods of Application : Pyrimidine analogs are used as antiviral drugs. They work by inhibiting the replication of the virus in the body .
- Results or Outcomes : Pyrimidine analogs have been shown to be effective in the treatment of HIV/AIDS .
-
Scientific Field: Inflammation Research
- Application : Pyrimidines have been studied for their anti-inflammatory effects .
- Methods of Application : Pyrimidines’ anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Prebiotic Chemistry
- Application : Pyrimidines have been studied for their role in the prebiotic synthesis of nucleic acid bases .
- Methods of Application : The prebiotic synthesis of nucleic acid bases is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life, based on the self-assembly of nucleic acid monomers .
- Results or Outcomes : The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature. Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .
Eigenschaften
IUPAC Name |
4-tert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRLELYJOCYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355787 | |
| Record name | 4-t-butyl-6-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-t-Butyl-6-hydroxypyrimidine | |
CAS RN |
3438-49-1 | |
| Record name | 6-(1,1-Dimethylethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-t-butyl-6-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





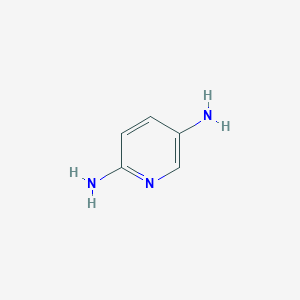
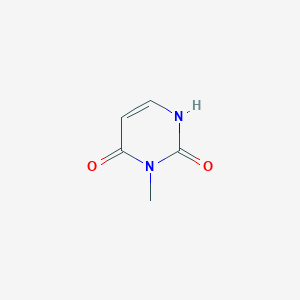
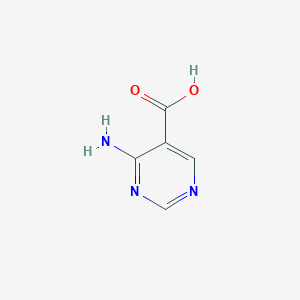

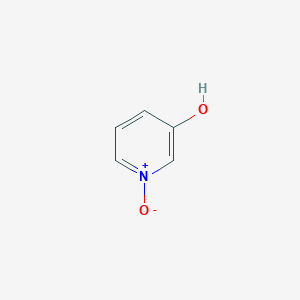
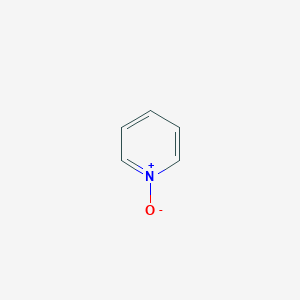
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)

